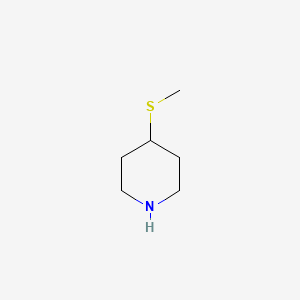

4-Methylthiopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYICOOQBENDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiopiperidine: Properties, Synthesis, and Applications

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its importance as a privileged scaffold for the design of therapeutic agents.[1] The conformational flexibility of the piperidine chair structure, combined with the basicity of the secondary amine, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of 4-Methylthiopiperidine (also known as 4-(methylsulfanyl)piperidine), a versatile derivative that offers unique properties for researchers, scientists, and drug development professionals.

Core Molecular Attributes of this compound

This compound is a disubstituted piperidine derivative featuring a methylthio (-SCH₃) group at the C4 position. This substitution imparts specific physicochemical characteristics that can be leveraged in molecular design. The compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | 4-(Methylsulfanyl)piperidine | N/A |

| Synonyms | This compound, Methyl 4-piperidinyl sulfide | [3][4] |

| CAS Number | 767270-41-7 (Free Base) | [3] |

| CAS Number | 208245-70-9 (Hydrochloride Salt) | N/A |

| Molecular Formula | C₆H₁₃NS | [3] |

| Molecular Weight | 131.24 g/mol | [3] |

| InChI Key | WGFYICOOQBENDY-UHFFFAOYSA-N |

Physicochemical Properties: A Comparative Analysis

The introduction of the methylthio group at the 4-position subtly modulates the physical properties of the parent piperidine ring. Understanding these properties is critical for applications in synthesis, formulation, and biological assays.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Appearance | Colorless to light yellow liquid (predicted) | Solid | N/A |

| Boiling Point | 202.6 ± 33.0 °C (Predicted) | Not Applicable | [3] |

| Melting Point | Not Available | 124-127 °C | N/A |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | Not Available | [3] |

| pKa (Conjugate Acid) | ~10.8 (Estimated) | Not Applicable | [5] |

| Solubility | Miscible with water and common organic solvents (Expected) | Soluble in water | N/A |

Field Insights on Physicochemical Properties:

-

Basicity (pKa): The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine itself but still indicative of a strong base suitable for forming stable salts. This property is crucial for purification and for developing aqueous formulations of drug candidates.[5]

-

Lipophilicity: The methylthio group increases the lipophilicity compared to 4-hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a robust, two-step, one-pot procedure starting from the commercially available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination of 4-(methylthio)cyclohexanone.

Materials:

-

4-(Methylthio)cyclohexanone

-

Ammonia (e.g., 7N solution in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)cyclohexanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any mild exotherm.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Core Reactivity

-

N-Alkylation/Acylation: As a secondary amine, the nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl compounds. This is the primary mode of its utility as a building block.

-

S-Oxidation: The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone. This provides an additional handle for modifying the electronic properties and solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)

For a research scientist, unambiguous characterization of a novel or synthesized compound is paramount. While experimental spectra for this compound are not widely published, a predicted profile based on its structure and data from analogous compounds can serve as a reliable guide for identification.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-4 (methine) | ~2.7 - 2.9 | Quintet or tt | 1H | Coupled to axial and equatorial protons at C3/C5. |

| H-2/H-6 (axial) | ~2.5 - 2.7 | dt | 2H | Deshielded by proximity to nitrogen. |

| H-2/H-6 (equatorial) | ~3.0 - 3.2 | dm | 2H | Deshielded by proximity to nitrogen. |

| H-3/H-5 (axial) | ~1.4 - 1.6 | qd | 2H | |

| H-3/H-5 (equatorial) | ~1.8 - 2.0 | dm | 2H | |

| -SCH₃ (methyl) | ~2.1 | s | 3H | Characteristic singlet for a methyl sulfide. |

| -NH | Variable (broad) | s | 1H | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 / C-6 | ~48-50 | Carbons adjacent to the nitrogen atom. |

| C-4 | ~38-40 | Carbon bearing the methylthio group. |

| C-3 / C-5 | ~34-36 | |

| -SCH₃ | ~15-17 | Methyl carbon of the thioether. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H Stretch | Medium, Broad |

| 2950 - 2800 | C-H Stretch (Aliphatic) | Strong |

| 1470 - 1430 | C-H Bend (CH₂) | Medium |

| 1150 - 1050 | C-N Stretch | Medium |

| 700 - 600 | C-S Stretch | Weak-Medium |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 131.08 (Calculated for C₆H₁₃NS).[6]

-

[M+H]⁺: m/z = 132.08.[6]

-

Key Fragmentation: Expect loss of the methylthio group (-SCH₃) or cleavage of the piperidine ring.

Applications in Drug Design and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. Its utility stems from the ability to introduce the piperidine ring into a target molecule while providing a metabolically distinct thioether functionality.

-

Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to optimize blood-brain barrier penetration.

-

Enzyme Inhibitors: The thioether can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site. For example, molecules incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule targeting agents for cancer therapy.

-

Metabolic Stability: The methylthio group offers a different metabolic profile compared to more common functional groups like methoxy ethers. While it can be oxidized to the sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its unique combination of a basic piperidine core and a modifiable thioether functional group provides chemists with a powerful tool for constructing novel molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its potential applications, serving as a foundational resource for researchers in the pharmaceutical and chemical sciences.

References

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

-

Sigma-Aldrich. 4-(Methylsulfanyl)piperidine, CAS 767270-41-7.

-

ChemicalBook. 4-METHYTHIO-PIPERIDINE, CAS 767270-41-7.

-

PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.

-

Parchem. This compound, Cas 1281419-31-5.

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.

-

MDPI. (2018). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

-

Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

BLD Pharm. 767270-41-7 | this compound.

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Wikipedia. Reductive amination.

-

PubChem. 4-Methylpiperidine.

-

ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

-

AdooQ BioScience. (2025). 4-Methylpiperidine: A Versatile Intermediate for Pharmaceutical Synthesis.

-

BenchChem. 4-(Methylsulfonyl)piperidine-4-methanol.

-

PubChemLite. 4-(methylsulfanyl)piperidine hydrochloride (C6H13NS).

-

ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

-

MDPI. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

-

ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

-

NIST WebBook. Piperidine, 4-methyl-.

-

ResearchGate. (2024). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values.

-

BenchChem. (2025). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.

-

ResearchGate. (2010). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

-

PubMed Central. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

-

Chemical Synthesis Database. (2025). 1-(methylsulfanyl-phenylmethyl)piperidine.

-

Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.

-

Wikipedia. Piperidine.

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

-

GitHub. rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra.

-

PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC).

-

PubChem. Piperidine.

-

NIST WebBook. Piperidine.

-

ATB-DB. Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.

-

NIST WebBook. 4-Methylpiperidine hydrochloride.

-

PubMed. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent.

-

ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and....

-

PubMed Central. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent.

-

NIST WebBook. Piperidine.

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Piperidine [webbook.nist.gov]

- 3. 4-METHYTHIO-PIPERIDINE | 767270-41-7 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 4-(methylsulfanyl)piperidine hydrochloride (C6H13NS) [pubchemlite.lcsb.uni.lu]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methylthiopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiopiperidine, a sulfur-containing heterocyclic amine, is a versatile building block in medicinal chemistry. Its unique structural and physicochemical properties make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway, detailed analytical and characterization methodologies, and its applications in drug discovery. The document also outlines critical safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(methylsulfanyl)piperidine, is a cyclic amine with a methylthio group at the 4-position of the piperidine ring. The presence of both a basic nitrogen atom and a sulfur-containing moiety imparts distinct properties that are leveraged in the design of bioactive molecules.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Methylsulfanyl)piperidine, 4-(Methylthio)piperidine | [1] |

| CAS Number | 767270-41-7 | [1] |

| Molecular Formula | C₆H₁₃NS | [1] |

| Molecular Weight | 131.24 g/mol | [1] |

| Predicted Boiling Point | 202.6 ± 33.0 °C | N/A |

| Predicted Density | 0.99 ± 0.1 g/cm³ | N/A |

The hydrochloride salt of this compound is also commercially available (CAS Number: 208245-70-9) and is often used in synthesis due to its improved stability and handling characteristics.

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

A logical approach starts from the commercially available 1-Boc-4-piperidone. The synthesis can be envisioned in four main steps:

-

Reduction of the ketone: 1-Boc-4-piperidone is reduced to 1-Boc-4-hydroxypiperidine.

-

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic substitution: The leaving group is displaced by sodium thiomethoxide.

-

Deprotection: The Boc protecting group is removed to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-hydroxypiperidine

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1-Boc-4-hydroxypiperidine as a white solid, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-4-tosyloxypiperidine

-

Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in pyridine or dichloromethane (DCM).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-Boc-4-(methylthio)piperidine

-

To a solution of 1-Boc-4-tosyloxypiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe, 1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to yield crude 1-Boc-4-(methylthio)piperidine, which can be purified by chromatography.

Step 4: Synthesis of this compound (Deprotection)

-

Dissolve 1-Boc-4-(methylthio)piperidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or a solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound. The product can be further purified by distillation if necessary.

Analytical and Spectroscopic Characterization

Proper characterization of this compound is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | ddd | 2H | H-2ax, H-6ax |

| ~2.65 | dt | 2H | H-2eq, H-6eq |

| ~2.50 | m | 1H | H-4 |

| ~2.10 | s | 3H | S-CH₃ |

| ~1.90 | m | 2H | H-3eq, H-5eq |

| ~1.60 | br s | 1H | NH |

| ~1.45 | qd | 2H | H-3ax, H-5ax |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~46.0 | C-2, C-6 |

| ~40.0 | C-4 |

| ~34.0 | C-3, C-5 |

| ~15.0 | S-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1100 | Medium | C-N Stretch |

| ~670 | Weak | C-S Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 131. The fragmentation pattern would be characterized by the loss of the methylthio group or cleavage of the piperidine ring.

| m/z | Possible Fragment |

| 131 | [M]⁺ |

| 116 | [M - CH₃]⁺ |

| 84 | [M - SCH₃]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The introduction of a methylthio group at the 4-position can modulate a compound's lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motif is of significant interest in the design of novel therapeutics, particularly for:

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can influence blood-brain barrier penetration.

-

Enzyme Inhibitors: The sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site.

-

Antimicrobial Agents: Sulfur-containing heterocycles have a rich history in the development of antibacterial and antifungal drugs.

This compound serves as a key intermediate for the synthesis of more complex molecules where the piperidine nitrogen can be functionalized, or the methylthio group can be further modified, for example, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the compound's properties.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the known hazards of similar piperidines and thioethers.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling and Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Ground and bond container and receiving equipment to prevent static discharge.[4][5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted analytical data for its characterization. By understanding its synthesis, properties, and safe handling procedures, researchers can effectively utilize this compound to advance their research and development efforts in medicinal chemistry.

References

-

Parchem. This compound (Cas 1281419-31-5).

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

-

Carl ROTH. Safety Data Sheet: Piperidine.

-

Penta Chemicals. Piperidine - SAFETY DATA SHEET.

-

AK Scientific, Inc. Safety Data Sheet: 1-Ethyl-2-(thiophen-3-yl)piperidine.

-

ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...

-

Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Google Patents. US5489689A - Preparation of piperidine derivatives.

-

Justia Patents. Preparation of substituted piperidines.

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

DTIC. Piperidine Synthesis.

-

ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine...

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.

-

ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

-

NIST WebBook. Piperidine, 4-methyl-.

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).

-

CASPRE. 13C NMR Predictor.

-

BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

Spectroscopic Signature of 4-Methylthiopiperidine: A Predictive Technical Guide

Introduction

4-Methylthiopiperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This guide provides a detailed, predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to forecast its spectral characteristics. This predictive approach offers a robust framework for researchers to anticipate and interpret experimental results.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[1][2][3]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A longer acquisition time or a greater number of scans may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or TMS.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the piperidine ring protons, the N-H proton, and the methylthio group protons. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons at the C2/C6 and C3/C5 positions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-N | 1.5 - 2.5 (variable) | broad singlet | - |

| H-2ax, H-6ax | 2.9 - 3.1 | doublet of triplets | J(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4 |

| H-2eq, H-6eq | 2.5 - 2.7 | doublet of triplets | J(eq,ax) ≈ 3-4, J(eq,eq) ≈ 2-3 |

| H-3ax, H-5ax | 1.3 - 1.5 | quartet | J(ax,ax) ≈ 10-13, J(ax,eq) ≈ 3-4 |

| H-3eq, H-5eq | 1.8 - 2.0 | doublet of multiplets | - |

| H-4 | 2.6 - 2.8 | multiplet | - |

| H-7 (S-CH₃) | 2.1 - 2.3 | singlet | - |

Interpretation of ¹H NMR Spectrum:

-

Piperidine Ring Protons (H-2, H-3, H-5, H-6): The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atom.[4] The axial protons will typically resonate at a slightly lower field than the equatorial protons. The coupling constants are characteristic of a chair conformation.[5][6]

-

H-4 Proton: The proton at the substituted carbon (C4) will have a chemical shift influenced by the attached sulfur atom and will likely appear as a multiplet due to coupling with the adjacent C3 and C5 protons.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][7] It typically appears as a broad singlet.

-

Methylthio Protons (H-7): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet in the upfield region.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 45 - 50 |

| C3, C5 | 30 - 35 |

| C4 | 35 - 40 |

| C7 (S-CH₃) | 15 - 20 |

Interpretation of ¹³C NMR Spectrum:

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons directly bonded to the nitrogen (C2 and C6) are expected to have the most downfield chemical shift among the ring carbons.[8][9][10] The chemical shifts of the other ring carbons (C3, C4, C5) will be further upfield. The substituent at C4 will influence the chemical shifts of the surrounding carbons.

-

Methylthio Carbon (C7): The carbon of the methyl group attached to the sulfur will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3310 | N-H stretch (secondary amine) | Weak to Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| 1470 - 1440 | C-H bend (scissoring) | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium |

| 750 - 700 | C-S stretch | Weak |

| 900 - 650 | N-H wag | Broad, Medium |

Interpretation of IR Spectrum:

-

N-H Stretch: A characteristic weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.[11][12][13]

-

C-H Stretch: Strong absorption bands in the 2950-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the piperidine ring and the methyl group.[14]

-

C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range is anticipated for the C-N stretching vibration.[11][15]

-

C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the 750-700 cm⁻¹ region.[16][17] This band can sometimes be difficult to distinguish in the fingerprint region.

-

N-H Wag: A broad, medium intensity band between 900 and 650 cm⁻¹ is characteristic of the N-H out-of-plane bending (wagging) vibration.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound. Electrospray Ionization (ESI) would be suitable for LC-MS analysis, typically forming the [M+H]⁺ ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₆H₁₃NS) is 131.24 g/mol . The molecular ion peak ([M]⁺˙) in an EI mass spectrum is expected at m/z 131.

The primary fragmentation pathway for piperidine derivatives under EI-MS is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[18][19] This leads to the formation of a stable iminium ion.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 131 | [C₆H₁₃NS]⁺˙ | Molecular Ion |

| 116 | [C₅H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) from the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of the methylthio group (•SCH₃) |

| 44 | [C₂H₆N]⁺ | Further fragmentation of the piperidine ring |

Interpretation of Mass Spectrum:

-

Molecular Ion (m/z 131): The presence of a peak at m/z 131 would confirm the molecular weight of the compound.

-

α-Cleavage (m/z 84): The most significant fragmentation is expected to be the loss of the methylthio radical (•SCH₃, mass = 47) via α-cleavage at the C4-C3 or C4-C5 bond, followed by ring opening and subsequent fragmentation to form a stable iminium ion at m/z 84. This is often the base peak in the mass spectra of such compounds.[18]

-

Loss of Methyl Radical (m/z 116): Loss of a methyl radical from the piperidine ring is another possible fragmentation pathway.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on established principles and data from structurally related molecules. These predictions offer a valuable resource for the identification and characterization of this compound in various research and development applications. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

References

- BenchChem. (2025).

- Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- ResearchGate. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS....

- Manimekalai, A., et al. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- University of California, San Diego. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.

- American Chemical Society. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry.

- JoVE. (2025). NMR Spectroscopy Of Amines. JoVE.

- National Center for Biotechnology Inform

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Regensburg. (n.d.). INFRARED SPECTROSCOPY.

- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds.

- Semantic Scholar. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Journal of the Chemical Society B. (n.d.). Studies in mass spectrometry. Part XIV.

- Wiley. (n.d.). Piperidine. SpectraBase.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (n.d.). (PDF) Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones.

- University of Calgary. (n.d.). IR: amines.

- Chegg. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine.

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (2019).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Institutes of Health. (n.d.).

- Specac. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

- Kwan, E. E. (2012). Lecture 3: Coupling Constants.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthiopiperidine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methylthiopiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a heterocyclic amine with a piperidine ring functionalized with a methylthio group. Its molecular structure, featuring a polar amine group and a non-polar hydrocarbon backbone with a sulfur-containing substituent, suggests a nuanced solubility profile across various organic solvents. The nitrogen atom's lone pair of electrons makes the amine group a hydrogen bond acceptor and imparts basicity to the molecule.[1][2] These structural characteristics are pivotal in determining its interactions with different solvent environments, a critical consideration in drug discovery, synthesis, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic solvents.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[3][4] The key factors influencing the solubility of this compound are:

-

Polarity and Dipole Moment: The piperidine ring and the methylthio group contribute to the overall polarity of the molecule. The nitrogen atom in the piperidine ring introduces a dipole moment, enhancing its affinity for polar solvents.

-

Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor via its nitrogen atom. This capability is crucial for its solubility in protic solvents like alcohols.[1][5]

-

Van der Waals Forces: The non-polar hydrocarbon portion of the molecule interacts through weaker London dispersion forces, which are the primary mode of interaction with non-polar solvents.[3][5]

-

Molecular Size and Shape: Generally, as the molecular size of a compound increases, its solubility tends to decrease, as it becomes more challenging for solvent molecules to surround the solute molecule effectively.[6][7]

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of this compound's solubility can be made based on its structural features and the properties of analogous compounds like piperidine.[2]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability to form hydrogen bonds with the solvent's hydroxyl group is a dominant factor.[1][5] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Solute-solvent interactions will be driven by dipole-dipole interactions. DCM is a good solvent for many organic compounds.[8] Ethyl acetate is also a versatile polar aprotic solvent.[9] |

| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility will depend on the balance between the polar amine and the non-polar hydrocarbon structure. Toluene, being aromatic, may exhibit slightly better solvation than aliphatic hexane. |

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for quantitatively determining the solubility of this compound in various organic solvents. This protocol is designed to yield reliable and reproducible results.

Objective:

To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, dichloromethane, toluene, hexane, ethyl acetate)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for several minutes to facilitate initial dissolution.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate for a sufficient period (typically 24-48 hours) with intermittent shaking. This ensures the solution reaches equilibrium saturation.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

As with any chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the respective solvents for specific handling and disposal information.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(10), e17822. [Link]

-

Stuyver, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 Lab Manual. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Wikipedia. (n.d.). Amine. Wikipedia. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry. [Link]

-

Filo. (2025). Why Amine are soluble in organic solvent like alcohol and ether?. Filo. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]

-

University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Anbar College of Pharmacy. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

-

University of Babylon. (2020). Amines and Heterocycles. University of Babylon College of Pharmacy. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4-(methylthio)phenoxy)piperidine. PubChem. [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. PubChem. [Link]

-

Wikipedia. (n.d.). Dichloromethane. Wikipedia. [Link]

-

PubChem. (n.d.). Ethyl Acetate. PubChem. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. 4-Methyl-4-(1-methylcyclopropoxy)piperidine | C10H19NO | CID 165976178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-[(Methylthio)methyl]piperidine hydrochloride CAS#: 1211466-29-3 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methylthiopiperidine

Executive Summary: 4-Methylthiopiperidine is a valuable heterocyclic scaffold in medicinal chemistry, combining the structurally significant piperidine ring with a versatile methylthio group. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a rationale for methodological choices. It details two robust synthetic strategies: the catalytic hydrogenation of a pyridine precursor and the direct S-alkylation of a piperidine-thiol. Furthermore, this document establishes a comprehensive analytical framework for the unambiguous characterization of this compound, presenting predicted spectroscopic data for NMR, IR, and Mass Spectrometry to serve as a benchmark for researchers in the field.

Introduction: The this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and FDA-approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for specific three-dimensional conformations that are often crucial for biological activity. The incorporation of a methylthio (-SCH₃) group at the 4-position introduces a key functional handle. The sulfur atom can engage in unique non-covalent interactions and serves as a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby enabling fine-tuning of a molecule's physicochemical properties. This combination makes this compound an attractive building block for constructing novel chemical entities in drug discovery programs.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol [2] |

| Boiling Point | 202.6 ± 33.0 °C[2] |

| Density | 0.99 ± 0.1 g/cm³[2] |

Retrosynthetic Analysis and Strategic Approach

Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule, this compound. These strategies leverage commercially available starting materials and employ well-established, high-yielding chemical transformations.

References

A Technical Guide to the Biological Screening of 4-Methylthiopiperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1][2] The introduction of a methylthio- group at the 4-position of the piperidine ring creates a unique chemical entity with the potential for diverse biological activities, stemming from the combined properties of the heterocyclic amine and the organosulfur moiety. This guide provides an in-depth framework for the systematic biological screening of novel 4-methylthiopiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. The methodologies detailed herein are presented as self-validating systems, emphasizing reproducibility and data integrity.

Introduction: The Rationale for Screening this compound Derivatives

The exploration of novel chemical matter is the engine of drug discovery. Piperidine derivatives have a rich history of pharmacological relevance, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][3] The incorporation of a sulfur-containing substituent, specifically a methylthio group, is a strategic design element. Organosulfur compounds are known for a broad spectrum of bioactivities, including significant antimicrobial properties.[4][5][6][7] The combination of these two pharmacophores in this compound derivatives presents a compelling case for their investigation as potential therapeutic agents. This guide outlines a tiered screening approach, beginning with broad cytotoxicity assessments and moving towards specific enzyme inhibition and antimicrobial assays.

Foundational Screening: A Multi-faceted Approach

A successful screening campaign begins with a broad yet informative set of assays to triage a library of newly synthesized this compound derivatives. This initial phase is crucial for identifying compounds with desirable biological activity while simultaneously flagging those with overt toxicity.

General Cytotoxicity Assessment

Before delving into specific therapeutic targets, it is imperative to establish the general cytotoxic profile of each derivative. This foundational step helps to determine the therapeutic window and eliminate non-specific, highly toxic compounds early in the process.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate mammalian cells (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines such as HeLa and MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent, typically DMSO. Create serial dilutions of the stock solutions in complete cell culture medium.

-

Treatment: Remove the medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

Data Presentation and Interpretation:

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8] This data should be compiled into a clear, tabular format for easy comparison across different cell lines.

| Derivative ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| 4-MTP-001 | HEK293 | 48 | >100 |

| 4-MTP-001 | HeLa | 48 | 25.3 |

| 4-MTP-001 | MCF-7 | 48 | 42.1 |

| 4-MTP-002 | HEK293 | 48 | 85.7 |

| 4-MTP-002 | HeLa | 48 | 15.8 |

| 4-MTP-002 | MCF-7 | 48 | 29.4 |

Table 1: Example of IC50 data for this compound derivatives.

A high IC50 value against a non-cancerous cell line and lower IC50 values against cancer cell lines would indicate potential for selective anticancer activity.[12]

Targeted Screening: Investigating Specific Mechanisms of Action

Based on the structural alerts within the this compound scaffold, a logical next step is to investigate their potential as inhibitors of key enzymes implicated in neurological disorders.

Cholinesterase Inhibition Assays

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions like Alzheimer's disease.[13][14]

This colorimetric assay is a standard and reliable method for measuring cholinesterase activity.[13][15][16]

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine for AChE or butyrylthiocholine for BChE). The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[13][17][18] The rate of color formation is proportional to the enzyme's activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (ATCI or BTCI), DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[13]

-

Plate Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB to the appropriate wells. Include a blank (no enzyme), a negative control (no inhibitor), and a positive control (a known inhibitor like Donepezil or Rivastigmine).[13][19]

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[17]

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[17][19]

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the cholinesterase inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[20][21] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[20][21]

This high-throughput adaptable assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO.[22]

Principle: MAO enzymes catalyze the oxidation of a substrate (e.g., p-tyramine for both MAO-A and MAO-B), which produces H2O2.[22] The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to generate a fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare dilutions of the test compounds and the enzyme source (recombinant human MAO-A or MAO-B).

-

Inhibitor Incubation: In a black 96-well plate, add the enzyme and the test compound. Include specific inhibitors like clorgyline for MAO-A and pargyline for MAO-B as controls.[22] Incubate for approximately 10 minutes.

-

Reaction Mix Preparation: Prepare a working reagent containing the assay buffer, substrate (p-tyramine), HRP, and the dye reagent.[23]

-

Reaction Initiation and Incubation: Add the working reagent to all wells. Incubate for about 20 minutes, protected from light.[23]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~585 nm.[22]

Data Presentation:

Present the data as IC50 values for both MAO-A and MAO-B to determine the potency and selectivity of the inhibitors.

| Derivative ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-MTP-003 | 5.2 | 58.4 | 0.09 |

| 4-MTP-004 | 75.1 | 2.3 | 32.65 |

Table 2: Example of MAO inhibition data.

Antimicrobial Screening

The presence of both a piperidine ring and a sulfur atom suggests that this compound derivatives may possess antimicrobial properties.[24]

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger, Candida albicans).

-

Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Overall biological screening cascade for this compound derivatives.

The Importance of Early ADMET Profiling

While this guide focuses on primary biological screening, it is crucial to acknowledge the role of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies in early drug discovery.[25][26] Many drug candidates fail in later stages due to poor pharmacokinetic properties. Therefore, incorporating in silico or in vitro ADMET profiling for promising hits from the primary screens can save significant time and resources by identifying potential liabilities early on.[27]

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of novel this compound derivatives. The proposed screening cascade allows for the efficient identification of compounds with interesting biological activities, whether as potential neurotherapeutics or as antimicrobial agents. The data generated from these assays will enable researchers to establish structure-activity relationships, guiding the subsequent stages of lead optimization and further preclinical development. It is through such systematic and rigorous screening that the full therapeutic potential of this unique chemical scaffold can be unlocked.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19).

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.

- Acetylcholinesterase Inhibition Assay. Bio-protocol.

- Using ADMET to Move Forward from Drug Discovery to Development. (2025-06-08). Bitesize Bio.

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- The Importance of ADMET in Early Drug Discovery and Development. (2020-06-03). The Scientist.

- The impact of early ADME profiling on drug discovery and development strategy. ResearchGate.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Importance of ADME/Tox in Early Drug Discovery. (2022-01-21). Computational Chemistry | Blog.

- Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH.

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

- A Technical Guide to the Preliminary Biological Screening of Piperidine Derivatives. Benchchem.

- Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. Benchchem.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

- Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI.

- New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central.

- Monoamine Oxidase Assay Kit. Bio-Techne.

- ab289837 – Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric). Abcam.

- Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar.

- Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.

- Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. ResearchGate.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024-02-29). MDPI.

- Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. Journal of Biology Engineering and Medicine | Science Repository | Open Access.

- Butyrylcholinesterase (BChE) Activity Assay Kit(MAK551)-Technical Bulletin. Sigma-Aldrich.

- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015-03-28). Journal of Applied Pharmaceutical Science.

- Piperidine nucleus in the field of drug discovery. ResearchGate.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- Antimicrobial activities of sulfur compounds derived from S-Alk(en)yl-L-cysteine sulfoxides in Allium and Brassica. (2025-08-06). ResearchGate.

- Antibacterial Activity of Heterocyclic Compounds. (2022-12-16). Encyclopedia.pub.

- Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L. (2006-03-08).

- Synthesis, Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. NIH.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024-06-11).

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. sciencerepository.org [sciencerepository.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. japsonline.com [japsonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. attogene.com [attogene.com]

- 19. content.abcam.com [content.abcam.com]

- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 21. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. resources.bio-techne.com [resources.bio-techne.com]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 26. lifechemicals.com [lifechemicals.com]

- 27. bitesizebio.com [bitesizebio.com]

The Strategic Role of 4-Thio-Substituted Piperidines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Case for the 4-Thio-Substituted Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone for establishing critical interactions with biological targets. While a vast body of literature explores various functionalizations of the piperidine core, this guide focuses on a specific and increasingly relevant substitution pattern: the incorporation of a sulfur-containing moiety at the 4-position.

Initial inquiries into the specific role of 4-methylthiopiperidine reveal a notable scarcity of dedicated literature, suggesting it is not a widely-documented building block in its own right. However, by broadening our scope to the class of 4-thio-substituted piperidines, including thioethers and other sulfur-containing groups, a compelling narrative emerges. This guide will synthesize the available scientific knowledge to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, application, and strategic value of 4-thio-substituted piperidines in medicinal chemistry. We will delve into the causal reasoning behind their synthetic routes, their impact on structure-activity relationships (SAR), and their potential to modulate pharmacokinetic profiles.

I. Synthesis of 4-Thio-Substituted Piperidines: Key Strategies and Methodologies

The synthesis of 4-thio-substituted piperidines can be approached through several strategic pathways, primarily centered around the introduction of the sulfur functionality onto a pre-formed piperidine ring. The choice of starting material, typically a 4-piperidone or 4-piperidinol derivative, dictates the subsequent chemical transformations.

Synthesis from 4-Piperidone Derivatives

4-Piperidone serves as a versatile and common starting material for the synthesis of various 4-substituted piperidines.[2] The general strategy involves the conversion of the ketone to a functionality amenable to nucleophilic substitution by a thiol.

A plausible and efficient route to 4-alkylthiopiperidines commences with the reduction of N-protected 4-piperidone to the corresponding 4-piperidinol. The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, which can be subsequently displaced by a desired alkylthiolate.

Experimental Protocol: Synthesis of N-Boc-4-(methylthio)piperidine

Step 1: Reduction of N-Boc-4-piperidone to N-Boc-4-piperidinol

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-